Deep-Dive Structural Analysis and Characterization of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
Deep-Dive Structural Analysis and Characterization of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
A Methodological Framework for the Verification of Bridgehead-Substituted Granatane Derivatives
Executive Summary & Structural Architecture
As a Senior Application Scientist in structural elucidation, I approach the characterization of complex bicyclic scaffolds not merely as an exercise in data collection, but as a rigorous, self-validating logical system. The compound 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (CAS 76272-56-5)[1] represents a highly specialized granatane derivative. Featuring a rigid bicyclo[3.3.1]nonane skeleton, an N-methylated bridge (position 9), and a primary amine at the bridgehead (position 1), this molecule is a privileged bivalent scaffold frequently utilized in the development of central nervous system (CNS) therapeutics, including 5-HT3 receptor antagonists[2].
The analytical challenge here lies in the molecule's rigid symmetry and the severe signal overlap of its methylene envelope. Standard 1D analytical techniques are insufficient. This whitepaper establishes a definitive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant methodology for the structural validation of this compound, ensuring that every protocol inherently verifies its own results.
Conformational Dynamics & Causality
To analyze this molecule correctly, we must first understand the physical causality governing its 3D geometry. The unsubstituted 9-methyl-9-azabicyclo[3.3.1]nonane core typically exists in a thermodynamically favored Chair-Chair (CC) conformation[3]. However, introducing a primary amine at the C1 bridgehead fundamentally alters the steric environment.
The bulky amino group induces significant 1,3-diaxial-like steric repulsion against the equatorial protons at the C2 and C8 positions. This steric strain forces the molecule into a dynamic equilibrium with the Boat-Chair (BC) conformer. Furthermore, the nitrogen inversion barrier at N9 is heavily influenced by the orientation of the N-methyl group, dictating how the molecule interacts with chiral environments or receptor binding pockets.
Fig 1. Conformational equilibrium of the granatane core influenced by bridgehead substitution.
Orthogonal Analytical Workflow
A fundamental principle of rigorous scientific analysis is that no single technique should stand alone. We employ an orthogonal workflow where Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen connectivity, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) validates the exact mass and core stability, and Fourier-Transform Infrared (FT-IR) spectroscopy explicitly confirms the functional groups.
Fig 2. Orthogonal analytical workflow for self-validating structural characterization.
Quantitative Data Summaries
Table 1: Physicochemical Specifications[1]
| Parameter | Value |
| Chemical Name | 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane |
| CAS Registry Number | 76272-56-5 |
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol |
Table 2: Diagnostic 13C NMR Chemical Shifts[3]
| Carbon Position | Expected Shift (ppm) | Multiplicity (DEPT) | Structural Rationale |
| C1 (Bridgehead) | ~65.0 - 75.0 | Quaternary (C) | Strongly deshielded by the primary amine and bridgehead strain. |
| C5 (Bridgehead) | ~50.0 - 55.0 | Tertiary (CH) | Standard granatane bridgehead shift; unaffected by C1 substitution. |
| N-CH3 | ~40.0 - 45.0 | Primary (CH3) | Characteristic N-methyl resonance. |
| C2, C4, C6, C8 | ~25.0 - 35.0 | Secondary (CH2) | Methylene envelope; requires HSQC for exact assignment. |
Table 3: LC-HRMS (ESI+) Diagnostic Fragmentation[2]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment |
| 155.15 [M+H]+ | 138.13 | -17 Da (NH3) | Intact 9-methyl-9-azabicyclo[3.3.1]nonane core. |
| 155.15 [M+H]+ | 124.11 | -31 Da (CH3NH2) | Cleavage of the N-methyl bridge. |
Experimental Protocols & Self-Validating Systems
Protocol A: High-Resolution 2D NMR Acquisition
Causality: 1D proton NMR is fundamentally inadequate for this molecule due to the severe multiplet overlap of the eight methylene protons (C2, C3, C4, C6, C7, C8). We must utilize Heteronuclear Multiple Bond Correlation (HMBC) to bridge the quaternary C1 carbon to the rest of the spin system.
-
Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of anhydrous CDCl3. Use a 5 mm NMR tube. Note: If amine proton exchange is desired for signal suppression, utilize CD3OD.
-
1D Acquisition: Acquire a standard 1H spectrum (600 MHz, 16 scans) and a 13C{1H} spectrum (150 MHz, 1024 scans) at 298 K.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run a 1H-13C HSQC experiment to map all protons to their directly attached carbons. This resolves the methylene envelope into distinct cross-peaks.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire the HMBC spectrum optimized for long-range couplings (
= 8 Hz). -
Internal Validation Check: The protocol is only validated if a clear
HMBC correlation is observed between the N-methyl protons (~2.5 ppm) and the quaternary C1 bridgehead carbon (~70 ppm). If this cross-peak is absent, the structural assignment of the bridgehead substitution is unconfirmed.
Protocol B: LC-HRMS Core Validation
Causality: While exact mass confirms the formula (C9H18N2), it does not prove the bicyclic architecture. We utilize Collision-Induced Dissociation (CID) to force the molecule to eject its bridgehead amine, revealing the highly stable granatane core[2].
-
Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization & Acquisition: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Isolate the precursor ion at m/z 155.15.
-
Fragmentation: Apply a normalized collision energy (NCE) of 25-30 eV.
-
Internal Validation Check: The resulting MS/MS spectrum must prominently feature the m/z 138.13 fragment. This specific ion corresponds to the intact 9-methyl-9-azabicyclo[3.3.1]nonane cation (loss of NH3). The presence of this ion is the definitive, self-validating proof of the granatane scaffold[4].
Protocol C: FT-IR Functional Group Verification
Causality: Mass spectrometry cannot easily differentiate between a primary amine at the bridgehead and a secondary amine on the ring. FT-IR provides direct vibrational evidence of the N-H bonds.
-
Preparation: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Internal Validation Check: Inspect the 3300–3400 cm⁻¹ region. A primary amine must present as a distinct doublet (representing asymmetric and symmetric N-H stretching). If only a single peak is observed, the sample may have degraded or rearranged into a secondary amine isomer.
References
-
Capot Chemical. "Specifications of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (CAS 76272-56-5)". Capot Chemical Catalog. URL: [Link]
-
Nelsen, S. F., Weisman, G. R., Clennan, E. L., & Peacock, V. E. "Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds". Journal of the American Chemical Society, 1976, 98(22), 6893-6896. URL:[Link]
-
Jack, T., Leuenberger, M., Ruepp, M.-D., et al. "Mapping the Orthosteric Binding Site of the Human 5-HT3 Receptor Using Photo-Crosslinking Antagonists". ACS Chemical Neuroscience, 2019, 10(1), 438-450. URL:[Link]
